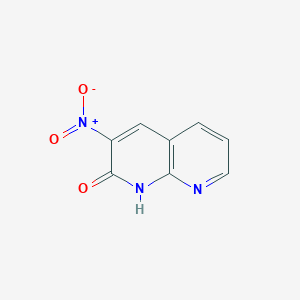

3-Nitro-1,8-naphthyridin-2-ol

Description

Historical Development of Naphthyridine Derivatives Research

The journey into naphthyridine chemistry began in 1893 when Reissert accomplished the first synthesis of a derivative belonging to this class of heterocyclic compounds and proposed its name. mdpi.com However, it was not until 1927 that the unsubstituted parent compounds, 1,5-naphthyridine (B1222797) and 1,8-naphthyridine (B1210474), were first described. mdpi.com The family of six possible naphthyridine isomers was fully synthesized by 1965. mdpi.com

A pivotal moment in the history of 1,8-naphthyridine research was the discovery of Nalidixic acid in 1962. As the first 1,8-naphthyridine derivative to exhibit significant antibacterial activity, Nalidixic acid's introduction into clinical use marked the beginning of intensive research into this scaffold for therapeutic applications. digitallibrary.co.innih.gov This discovery catalyzed decades of research, leading to the development of numerous derivatives and solidifying the 1,8-naphthyridine system as a "privileged scaffold" in medicinal chemistry. digitallibrary.co.innih.gov The volume of research on 1,8-naphthyridines has since surpassed that of the other isomers, driven by its association with antimicrobial properties and its suitability for metal complexation. digitallibrary.co.in

Structural Features and Isomeric Forms of Naphthyridines

Naphthyridines, also known as diazanaphthalenes or pyridopyridines, are bicyclic aromatic compounds consisting of two fused pyridine (B92270) rings. mdpi.commdpi.comthieme-connect.de The defining feature of this class is the arrangement of the two nitrogen atoms within the ten-atom ring system. There are six possible structural isomers, distinguished by the positions of these nitrogen atoms: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine. mdpi.comthieme-connect.denih.gov

The 1,8-naphthyridine isomer is characterized by having nitrogen atoms at positions 1 and 8. This specific arrangement allows the nitrogen atoms to act as a binucleating ligand, capable of coordinating with metal ions.

A significant structural feature of hydroxyl-substituted naphthyridines, such as 3-Nitro-1,8-naphthyridin-2-ol, is the existence of keto-enol tautomerism. The compound can exist in equilibrium between the hydroxyl (-ol) form and a keto (=O) form, known as a naphthyridinone. Infrared spectroscopy studies on related hydroxynaphthyridines have shown that the keto form often predominates in polar solvents, while the enol form is more common in nonpolar environments. thieme-connect.de This tautomerism is a critical consideration as it influences the molecule's reactivity, hydrogen bonding capacity, and interaction with biological targets.

Overview of Academic Research Trends in 1,8-Naphthyridine Chemistry

Academic research on 1,8-naphthyridine chemistry has expanded significantly since its initial focus on antibacterial agents. The versatility of the 1,8-naphthyridine scaffold has led to its exploration for a wide array of therapeutic applications. nih.gov Contemporary research trends highlight the development of derivatives with diverse biological activities, including anticancer, anti-inflammatory, antiviral, analgesic, and antihypertensive properties. nih.gov Furthermore, these compounds have been investigated for their potential in treating neurological disorders such as Alzheimer's disease and depression. nih.govnih.gov

The synthesis of novel 1,8-naphthyridine derivatives remains a central theme in the field. Classic methods like the Friedländer condensation are frequently employed, often with modern modifications to improve efficiency and environmental friendliness. nih.govresearchgate.net Research focuses on introducing a variety of substituents onto the naphthyridine core to fine-tune its pharmacological profile. The goal is often to create multitarget agents, such as compounds that inhibit cholinesterases and regulate calcium channels for potential use in Alzheimer's disease. nih.gov The ability of 1,8-naphthyridine derivatives to enhance the efficacy of existing antibiotics against multi-resistant bacteria is another active area of investigation. nih.gov

Rationale for Investigating this compound within the Naphthyridine Scaffold

The specific investigation of this compound is driven by a combination of factors rooted in the principles of medicinal chemistry and synthetic utility. The 1,8-naphthyridine core is a well-established pharmacophore, and its functionalization is a proven strategy for discovering new bioactive molecules.

Moreover, the nitro group serves as a crucial synthetic intermediate. It can be readily reduced to an amino group (–NH₂), a versatile functional handle that allows for a wide range of subsequent chemical modifications. smolecule.com The conversion of a nitro-substituted naphthyridinone to an amino derivative is a key step in building more complex molecules with potential therapeutic value. smolecule.com This synthetic flexibility makes nitro-substituted scaffolds like this compound valuable building blocks for creating libraries of new compounds for biological screening. The presence of the 2-ol/2-one functionality further adds to the compound's chemical interest, providing another site for potential modification and influencing its physicochemical properties.

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 5174-89-0 | epa.gov |

| Molecular Formula | C₈H₅N₃O₃ | epa.gov |

| Molecular Weight | 191.146 g/mol | epa.gov |

| Monoisotopic Mass | 191.033091 g/mol | epa.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-nitro-1H-1,8-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3/c12-8-6(11(13)14)4-5-2-1-3-9-7(5)10-8/h1-4H,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADOMGZKZEWMHEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC(=O)C(=C2)[N+](=O)[O-])N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80486343 | |

| Record name | 3-Nitro-1,8-naphthyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80486343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5174-89-0 | |

| Record name | 3-Nitro-1,8-naphthyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80486343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Crystallographic Investigations of 3 Nitro 1,8 Naphthyridin 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) spectra, the chemical environment, connectivity, and spatial relationships of atoms within a molecule can be mapped.

The ¹H and ¹³C NMR spectra provide information on the different chemical environments of the hydrogen and carbon atoms in the molecule. The chemical shift (δ) of each nucleus is influenced by the surrounding electron density, which is modulated by the effects of electronegativity, hybridization, and resonance.

For 3-Nitro-1,8-naphthyridin-2-ol, the aromatic protons on the naphthyridine core are expected to appear in the downfield region of the ¹H NMR spectrum, typically between δ 7.0 and 9.0 ppm. The electron-withdrawing nature of the nitro group at the C3 position and the nitrogen atoms within the rings would deshield adjacent protons, shifting them further downfield. The proton on the C4 position, being adjacent to the nitro group, would likely be one of the most deshielded aromatic protons. The labile proton of the hydroxyl group (-OH) at C2 can appear over a wide chemical shift range and may be broadened; its presence could be confirmed by D₂O exchange.

In the ¹³C NMR spectrum, the carbon atoms of the heterocyclic rings are expected to resonate between δ 110 and 160 ppm. Carbons directly attached to nitrogen atoms (C2, C8, C8a) or the nitro group (C3) would be significantly deshielded. The C2 carbon, bearing a hydroxyl group, would show a characteristic shift, while the carbonyl-like carbon in the lactam tautomer would appear even further downfield (typically >160 ppm). rsc.org The chemical shifts are highly dependent on the solvent used. sigmaaldrich.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Predicted values based on analogous structures and general principles. rsc.orgsigmaaldrich.comchemicalbook.com

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| H4 | 8.5 - 9.0 | - |

| H5 | 7.5 - 8.0 | - |

| H6 | 7.2 - 7.8 | - |

| H7 | 8.2 - 8.8 | - |

| N1-H (lactam) | 10.0 - 12.0 (broad) | - |

| C2-OH (lactim) | Variable, broad | - |

| C2 | - | 155 - 165 |

| C3 | - | 130 - 145 |

| C4 | - | 120 - 130 |

| C4a | - | 140 - 150 |

| C5 | - | 115 - 125 |

| C6 | - | 125 - 135 |

| C7 | - | 145 - 155 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular skeleton by revealing through-bond and through-space correlations between nuclei. digitallibrary.co.in

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. For this compound, COSY would show correlations between adjacent protons on the pyridine (B92270) rings, such as H5-H6 and H6-H7, confirming their positions in the sequence. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹H-¹³C). mdpi.com This technique allows for the unambiguous assignment of each protonated carbon in the structure by linking the signals from the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically two- or three-bond) correlations between carbon and proton atoms. mdpi.com This is particularly powerful for identifying quaternary (non-protonated) carbons and piecing together different fragments of the molecule. For instance, correlations from H4 to C2, C3, and C4a would confirm the connectivity around that portion of the ring. Similarly, correlations from H5 and H7 to the quaternary carbons C4a and C8a would establish the fusion of the two rings. researchgate.net

Detailed Analysis of Proton and Carbon Chemical Shifts

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Elucidation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. It is highly effective for identifying specific functional groups. The analysis of this compound would be expected to reveal characteristic bands for its key functional moieties.

The molecule exists in a tautomeric equilibrium between the lactim (2-hydroxy) and lactam (2-oxo) forms. The FT-IR spectrum would help distinguish these forms. The lactam form would exhibit a strong carbonyl (C=O) stretching vibration, typically in the range of 1650-1695 cm⁻¹. rsc.orgrsc.org The N-H stretch of the lactam would appear as a broad band around 3100-3300 cm⁻¹. The lactim form, conversely, would show a characteristic O-H stretching band (around 3200-3600 cm⁻¹) and no C=O band.

The nitro group (NO₂) gives rise to two strong and distinct stretching bands: an asymmetric stretch around 1500–1570 cm⁻¹ and a symmetric stretch around 1300–1370 cm⁻¹. rsc.orgrsc.org Other expected vibrations include C=C and C=N stretching of the aromatic rings (1450–1620 cm⁻¹) and C-H stretching above 3000 cm⁻¹.

Table 2: Expected Characteristic IR Absorption Bands for this compound Expected frequencies based on data from analogous compounds. rsc.orgrsc.orgresearchgate.net

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| O-H (lactim) | Stretching | 3200 - 3600 (broad) |

| N-H (lactam) | Stretching | 3100 - 3300 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| C=O (lactam) | Stretching | 1650 - 1695 (strong) |

| C=C / C=N | Ring Stretching | 1450 - 1620 (multiple bands) |

| NO₂ | Asymmetric Stretch | 1500 - 1570 (strong) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomeric Analysis

UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The absorption wavelengths (λ_max) are characteristic of the molecule's electronic structure, particularly its conjugated π-electron system.

The 1,8-naphthyridine (B1210474) ring system is a conjugated chromophore. The presence of the nitro group (a powerful electron-withdrawing chromophore) and the hydroxyl/oxo group (an auxochrome) is expected to result in significant absorption in the UV-A and possibly the visible region. msu.edu The spectrum would likely display multiple absorption bands corresponding to π → π* transitions within the aromatic system and n → π* transitions involving the non-bonding electrons on the oxygen and nitrogen atoms. upi.edu

UV-Vis spectroscopy can also be a valuable tool for studying the lactam-lactim tautomerism, as the two forms have different conjugation systems and would therefore exhibit different absorption spectra. By analyzing the spectrum in various solvents of differing polarity, the equilibrium between the two tautomers can be investigated.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Studies

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and molecular formula of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition. nih.gov

The molecular formula of this compound is C₈H₅N₃O₃. Its monoisotopic mass is 191.0331 g/mol . epa.gov An HRMS analysis should yield a measured mass that matches this theoretical value to within a few parts per million, confirming the molecular formula.

Electron Ionization (EI) MS also causes the molecule to fragment in a reproducible manner, providing valuable structural information. The fragmentation pattern of this compound would likely involve characteristic losses of small, stable molecules or radicals. Common fragmentation pathways for aromatic nitro compounds include the loss of ·NO₂, O, and ·NO. The naphthyridine core might fragment via the loss of HCN. A plausible fragmentation pathway could start with the loss of the nitro group to give a fragment at m/z 145, followed by the sequential loss of carbon monoxide (CO) and hydrogen cyanide (HCN) from the ring system.

X-ray Crystallography for Solid-State Structural Elucidation and Intermolecular Interactions (e.g., hydrogen bonding networks)

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and torsional angles. For this compound, a crystal structure would confirm which tautomer (lactam or lactim) is present in the solid state.

Furthermore, this technique is unparalleled for mapping intermolecular interactions that govern the crystal packing. Given the functional groups present, extensive hydrogen bonding is expected. researchgate.net If the lactam tautomer is present, the N-H group can act as a hydrogen bond donor, and the carbonyl oxygen, nitro group oxygens, and the N8 nitrogen can act as acceptors. If the lactim form is present, the O-H group is a strong hydrogen bond donor. These interactions could lead to the formation of complex one-, two-, or three-dimensional networks, such as dimers or chains. researchgate.net Additionally, the planar aromatic rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of "3-Nitro-1,8-naphthyridin-2-ol". scielo.br DFT methods offer a balance between computational cost and accuracy, making them a popular choice for studying molecular systems. scielo.br

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and electronic properties of a molecule. For "this compound," the HOMO is expected to be localized primarily on the electron-rich naphthyridine ring system and the hydroxyl group, which act as electron-donating moieties. Conversely, the LUMO is anticipated to be concentrated around the electron-withdrawing nitro group. scielo.br The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability and reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Predicted Frontier Orbital Energies for this compound

| Molecular Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.8 |

| HOMO-LUMO Gap | 3.7 |

Note: These values are hypothetical and for illustrative purposes, based on typical values for similar aromatic nitro compounds.

The charge distribution within "this compound" is significantly influenced by its substituent groups. The nitro group, being strongly electron-withdrawing, creates a region of partial positive charge (electrophilic character) on the carbon atom to which it is attached and a high negative charge on its oxygen atoms. The hydroxyl group, an electron-donating group, increases the electron density on the naphthyridine ring, particularly at the ortho and para positions relative to it.

An electrostatic potential (ESP) surface map would visually represent these charge distributions. Regions of negative potential (typically colored red or yellow) are expected around the oxygen atoms of the nitro and hydroxyl groups, indicating areas prone to electrophilic attack. Regions of positive potential (blue) would be located around the hydrogen atoms and parts of the aromatic system, suggesting susceptibility to nucleophilic attack.

Molecular Orbital Analysis and Frontier Orbitals

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, providing valuable data for compound identification and characterization.

NMR Chemical Shifts : The prediction of ¹H and ¹³C NMR chemical shifts can be achieved using methods like the Gauge-Including Atomic Orbital (GIAO) method. sfasu.edu For "this compound," the aromatic protons are expected to show complex splitting patterns. The presence of the nitro group would cause a downfield shift for adjacent protons due to its deshielding effect. oxinst.com Conversely, the hydroxyl group would lead to an upfield shift for nearby protons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| H4 | 8.5 - 8.8 |

| H5 | 7.8 - 8.1 |

| H6 | 7.4 - 7.7 |

| H7 | 8.9 - 9.2 |

| OH | 10.0 - 12.0 (broad) |

Note: These are estimated values and can vary based on solvent and other conditions.

UV-Vis Absorption Maxima : Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra. tandfonline.com "this compound" is expected to exhibit multiple absorption bands in the UV-Vis region. Transitions involving the π-electrons of the aromatic system (π→π) are likely to appear at shorter wavelengths (higher energy), while transitions involving the non-bonding electrons of the oxygen and nitrogen atoms (n→π) would occur at longer wavelengths (lower energy). uni-muenchen.de The presence of the nitro and hydroxyl groups can cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 1,8-naphthyridine (B1210474). uni-muenchen.de

Tautomeric Equilibria and Relative Stability of Isomeric Forms

"this compound" can exist in tautomeric forms, primarily through keto-enol tautomerism. orgoreview.com The 2-ol (enol) form can be in equilibrium with its corresponding keto tautomer, 1,8-naphthyridin-2(1H)-one.

Computational studies can determine the relative stabilities of these tautomers by calculating their ground-state energies. nih.gov In many heterocyclic systems, the keto form is thermodynamically more stable. orgoreview.comlibretexts.org However, factors like intramolecular hydrogen bonding and solvent effects can influence the position of the equilibrium. pearson.com For "this compound," the enol form may be stabilized by an intramolecular hydrogen bond between the hydroxyl group and the nitrogen atom at position 8.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to explore potential reaction mechanisms, identify transition states, and calculate activation energies. nih.gov For "this compound," several reactions could be investigated:

Nitration and other electrophilic substitutions : While the ring is generally deactivated by the nitro group, further substitution might be possible under harsh conditions. Computational models can predict the most likely sites of attack.

Nucleophilic aromatic substitution : The electron-withdrawing nitro group facilitates nucleophilic attack on the ring. The mechanism of substitution of, for example, the nitro group or a halogen if present, can be modeled.

Reduction of the nitro group : The mechanism of reduction of the nitro group to an amino group, a common transformation, can be computationally explored, identifying intermediates and transition states. oxinst.com

These studies typically involve mapping the potential energy surface of the reaction. rsc.orgmdpi.com

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are essential computational techniques for predicting and analyzing the interaction of a ligand with a biological target, such as a protein or nucleic acid. ijpsonline.comnih.gov

Molecular Docking : This technique predicts the preferred orientation of "this compound" when bound to a receptor's active site. researchgate.net The nitro and hydroxyl groups are expected to play a significant role in forming hydrogen bonds with amino acid residues. ijpsonline.com The planar naphthyridine ring can participate in π-π stacking interactions. Docking studies on similar 1,8-naphthyridine derivatives have shown interactions with enzymes like DNA gyrase and topoisomerase II. researchgate.net

Molecular Dynamics (MD) Simulations : Following docking, MD simulations can be performed to study the stability of the ligand-receptor complex over time. nih.govresearchgate.net These simulations provide insights into the conformational changes of both the ligand and the target upon binding and can be used to calculate binding free energies. MD simulations of related 1,8-naphthyridine derivatives have been used to assess the stability of their binding to targets like the enoyl-ACP reductase (InhA) from M. tuberculosis. researchgate.netnih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,8-naphthyridin-2(1H)-one |

| DNA gyrase |

| Topoisomerase II |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. While extensive QSAR and QSPR studies have been conducted on the 1,8-naphthyridine scaffold to elucidate the structural requirements for various biological activities, a specific QSAR or QSPR model for This compound is not available in the reviewed scientific literature.

However, research on analogous 1,8-naphthyridine derivatives provides valuable insights into the structural features that govern their bioactivity. These studies often employ methodologies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build 3D-QSAR models.

General Findings for 1,8-Naphthyridine Derivatives:

QSAR studies on various series of 1,8-naphthyridine derivatives have highlighted the importance of specific substitutions on the naphthyridine core for activities such as anticancer, antimicrobial, and anti-inflammatory effects. For instance, in a study on the cytotoxicity of naphthyridine derivatives against several human cancer cell lines, 3D-QSAR models were developed using CoMFA and CoMSIA. insilico.euresearchgate.netekb.eg These models revealed that the steric and electrostatic fields around the molecules were crucial for their cytotoxic effects. insilico.euresearchgate.netekb.eg The statistical significance of these models is often high, with good predictive power for new compounds. insilico.euresearchgate.netekb.eg

For a series of 1,8-naphthyridine antagonists of bovine adenosine (B11128) receptors, a QSAR analysis indicated that the affinity for the A1 receptor was enhanced by a larger van der Waals volume at the R1 position, a hydrogen-bond donor at the R2 position, and a substituent capable of a strong field effect at the R3 position. sapub.org

In another study focusing on the anti-inflammatory activity of 5-phenyl-3H-imidazo(4,5-c)(1,8)naphthyridin-4-(5H)-ones, QSAR analysis showed a high correlation between the biological activity and thermodynamic (molar refractivity) and electronic (charge density) parameters. innovareacademics.in This suggests that both the size and electronic nature of the substituents play a critical role in the anti-inflammatory action of these derivatives.

A QSAR analysis of 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine derivatives with anticancer activity also yielded statistically relevant 3D-QSAR models using CoMFA, which helped in understanding the structure-activity relationships governing their antitumor properties. insilico.euresearchgate.net

While these studies provide a framework for understanding the SAR of the 1,8-naphthyridine class, the specific impact of a nitro group at the C3 position and a hydroxyl group at the C2 position, as in This compound , has not been computationally modeled in the available literature. The electron-withdrawing nature of the nitro group and the hydrogen-bonding capability of the hydroxyl group would undoubtedly influence the electronic and steric properties of the molecule, which in turn would affect its interaction with biological targets. Future QSAR and QSPR studies incorporating This compound would be necessary to precisely quantify these effects and predict its biological activity and properties.

Data Tables

The following tables present data from QSAR studies on various 1,8-naphthyridine derivatives. It is important to note that This compound was not included in these specific studies. The data is presented here to illustrate the type of information generated in such computational analyses for this class of compounds.

Table 1: Statistical Parameters of CoMSIA Models for Cytotoxicity of Naphthyridine Derivatives insilico.euresearchgate.netekb.eg

| Cell Line | q² | r² | r²pred |

| HeLa | 0.857 | 0.984 | 0.966 |

| HL-60 | 0.777 | 0.937 | 0.913 |

| PC-3 | 0.702 | 0.983 | 0.974 |

q²: Cross-validated correlation coefficient; r²: Non-cross-validated correlation coefficient; r²pred: Predictive correlation coefficient for the external test set.

Table 2: QSAR Model for Bovine A1 Adenosine Receptor Affinity of 1,8-Naphthyridine Derivatives sapub.org

| Parameter | Coefficient | Description |

| Vw (R₁) | 0.35 (±0.09) | van der Waals volume of the substituent at R₁ |

| HD (R₂) | 0.84 (±0.30) | Hydrogen-bond donor property of the substituent at R₂ |

| F (R₃) | 0.97 (±0.45) | Field effect of the substituent at R₃ |

| Intercept | 6.50 (±0.25) | - |

This model is represented by the equation: pKᵢ = 0.35(±0.09)Vw(R₁) + 0.84(±0.30)HD(R₂) + 0.97(±0.45)F(R₃) + 6.50(±0.25)

Chemical Reactivity, Transformation, and Derivatization Strategies

Reactions Involving the Nitro Group

The nitro group at the C-3 position is a key site for chemical modification, primarily through reduction, and it significantly influences the reactivity of the entire ring system.

The reduction of the nitro group to an amino group is a fundamental transformation, yielding 3-amino-1,8-naphthyridin-2-ol. This conversion is crucial as it transforms an electron-withdrawing group into an electron-donating group, which in turn alters the chemical properties and potential biological activity of the molecule. masterorganicchemistry.com A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the presence of other functional groups and the desired selectivity.

Commonly used methods for the reduction of aromatic nitro compounds include catalytic hydrogenation (e.g., H₂ with Pd/C or Raney nickel) and the use of metals in acidic media (e.g., Fe, Sn, or Zn in HCl). masterorganicchemistry.com For substrates where catalytic hydrogenation might lead to undesired side reactions, such as dehalogenation, other reagents like tin(II) chloride (SnCl₂) or sodium sulfide (B99878) (Na₂S) offer milder alternatives. commonorganicchemistry.com Specifically, Na₂S can sometimes be used to selectively reduce one nitro group in the presence of others. commonorganicchemistry.com Another selective method involves the use of Co₂(CO)₈-H₂O, which has been shown to reduce aromatic nitro compounds to their corresponding amines efficiently, even in the presence of other reducible functional groups like carbonyls and halides. scispace.com

The resulting amino derivative is a versatile intermediate for further functionalization. For instance, the amino group can be acylated, alkylated, or used in the construction of new heterocyclic rings.

Table 1: Comparison of Reducing Agents for Nitro Group Reduction

| Reducing Agent | Conditions | Advantages | Disadvantages |

| H₂/Pd/C | Catalytic | High efficiency, clean reaction | Can reduce other functional groups (e.g., alkenes, alkynes), may cause dehalogenation |

| Fe/HCl | Acidic | Inexpensive, effective | Requires acidic conditions, workup can be tedious |

| SnCl₂ | Mild | Selective for nitro groups in the presence of other reducible groups | Stoichiometric amounts of tin salts are produced |

| Na₂S | Mild | Can be selective for one nitro group over another | Can introduce sulfur-containing impurities |

| Co₂(CO)₈-H₂O | Mild | Selective in the presence of carbonyls and halides, fast reaction times | Cobalt reagent is toxic and requires careful handling |

The strongly electron-withdrawing nature of the nitro group significantly activates the 1,8-naphthyridine (B1210474) ring system towards nucleophilic aromatic substitution (SNAᵣ) reactions. libretexts.orgmasterorganicchemistry.com This effect is most pronounced at the positions ortho and para to the nitro group. In 3-nitro-1,8-naphthyridin-2-ol, the nitro group at C-3, along with the nitrogen atom at position 8, enhances the electrophilicity of the carbon atoms in the pyridine (B92270) ring, particularly at C-2 and C-4.

This activation allows for the displacement of suitable leaving groups at these positions by a variety of nucleophiles. For example, if the hydroxyl group at C-2 is converted to a better leaving group (e.g., a chloro or tosyl group), it can be readily displaced by nucleophiles such as amines, alkoxides, or thiolates. The nitro group stabilizes the negatively charged Meisenheimer complex intermediate formed during the reaction, thereby lowering the activation energy and facilitating the substitution. libretexts.org

Selective Reduction to Amino Derivatives

Reactions at the Hydroxyl Group (e.g., O-Alkylation, O-Acylation)

The hydroxyl group at the C-2 position of this compound is a versatile handle for introducing a variety of substituents through O-alkylation and O-acylation reactions. These reactions are typically carried out under basic conditions to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide intermediate.

O-Alkylation: This reaction involves the treatment of this compound with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide) or a dialkyl sulfate, in the presence of a base like sodium hydroxide (B78521), potassium carbonate, or sodium hydride. The product is the corresponding 2-alkoxy-3-nitro-1,8-naphthyridine. This transformation is useful for modifying the steric and electronic properties of the molecule.

O-Acylation: Acylation of the hydroxyl group can be achieved using acylating agents like acyl chlorides or acid anhydrides in the presence of a base, often a tertiary amine like triethylamine (B128534) or pyridine. This reaction yields 2-acyloxy-3-nitro-1,8-naphthyridine derivatives. The resulting ester group can serve as a protecting group for the hydroxyl functionality or can be used to introduce specific functionalities.

Electrophilic and Nucleophilic Substitution Reactions on the Naphthyridine Ring System

The 1,8-naphthyridine ring system itself can undergo both electrophilic and nucleophilic substitution reactions, although the presence of the nitro and hydroxyl groups significantly influences the regioselectivity and feasibility of these transformations.

Electrophilic Aromatic Substitution: The 1,8-naphthyridine nucleus is generally electron-deficient and therefore deactivated towards electrophilic aromatic substitution. The presence of the strongly deactivating nitro group at C-3 further diminishes the ring's reactivity towards electrophiles. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation and acylation are generally difficult to achieve on this system and often require harsh conditions, if they proceed at all. rsc.org

Nucleophilic Aromatic Substitution: As previously discussed (Section 5.1.2), the nitro group at C-3 activates the ring for nucleophilic attack. libretexts.orgmasterorganicchemistry.com If a suitable leaving group is present, for example at the C-7 position, it can be displaced by nucleophiles. The synthesis of various 7-substituted 1,8-naphthyridine derivatives often proceeds through the nucleophilic displacement of a halide at this position.

Cycloaddition Reactions and Annulation Strategies

The 1,8-naphthyridine scaffold can participate in cycloaddition and annulation reactions to construct more complex, fused heterocyclic systems. novapublishers.com These reactions can involve either the pyridine rings acting as a diene or dienophile component in Diels-Alder type reactions, or the use of substituents on the ring to participate in cycloadditions.

For instance, if the nitro group is reduced to an amino group and subsequently diazotized, the resulting diazonium salt can undergo intramolecular cyclization or react with other components in cycloaddition reactions. Furthermore, the introduction of unsaturated side chains at various positions on the naphthyridine ring can provide the necessary functionality for intramolecular cycloadditions, leading to the formation of new rings fused to the parent scaffold. researchgate.net 1,3-dipolar cycloaddition reactions, involving species like nitrones or nitrile oxides, can also be employed to build five-membered heterocyclic rings onto the naphthyridine framework. mdpi.comresearchgate.netnih.gov

Complexation Chemistry: Role of this compound as a Ligand

The 1,8-naphthyridine core is a well-known bidentate chelating ligand, capable of coordinating to a variety of metal ions through its two nitrogen atoms. digitallibrary.co.inresearchgate.net The presence of the nitro and hydroxyl/alkoxy groups in this compound and its derivatives can modulate the electronic properties of the ligand and influence the stability and reactivity of the resulting metal complexes.

The nitrogen atoms at positions 1 and 8 can coordinate to a single metal center, forming a stable five-membered chelate ring. The substituents at C-2 and C-3 can influence the ligand's steric bulk and its donor/acceptor properties. For example, the electron-withdrawing nitro group will decrease the electron density on the naphthyridine ring, potentially affecting the strength of the metal-ligand bond. These complexes have potential applications in catalysis, materials science, and as models for biological systems. rsc.org

Exploration of Biological Activities and Mechanistic Insights in Vitro and Pre Clinical Non Human Studies

Antimicrobial Activity Against Specific Pathogens (e.g., bacterial, fungal strains)

Derivatives of the 1,8-naphthyridine (B1210474) scaffold have demonstrated significant antimicrobial properties against a range of pathogens. smolecule.com Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. For instance, certain 1,8-naphthyridine derivatives have shown activity against Staphylococcus aureus and Escherichia coli. The antimicrobial potential of this class of compounds extends to drug-resistant strains, highlighting their importance in the search for new therapeutic agents.

A series of novel diphenylpiperazine 1,2,3-triazole derivatives were synthesized and evaluated for their in vitro antimicrobial activities. ijpsonline.com Among them, nitroimidazole piperazine (B1678402) 14b showed activity against Bacillus subtilis, Micrococcus luteus, Bacillus proteus, Escherichia coli, and B. typhi with Minimum Inhibitory Concentration (MIC) values of 25 μg/ml. ijpsonline.com However, it exhibited only moderate activity against the fungal strains Candida albicans and Saccharomyces cerevisiae with a MIC of 50 μg/ml. ijpsonline.com

Similarly, a study on 3-alkylidene-2-indolone derivatives, which share some structural similarities with the broader class of heterocyclic compounds, revealed that compounds 10f, 10g, and 10h had high antibacterial activity against three Gram-positive bacterial strains (Staphylococcus aureus ATCC 6538, 4220, and Methicillin-resistant Staphylococcus aureus ATCC 43300) with a MIC of 0.5 μg/mL, which was comparable to the control drug gatifloxacin. mdpi.com

Furthermore, research into indole (B1671886) derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties showed significant antibacterial activity against S. aureus, MRSA, E. coli, and B. subtilis, with MIC values ranging from 3.125 to 50 µg/mL. turkjps.org Some of these compounds also demonstrated good antifungal activity, particularly against C. krusei. turkjps.org

Table 1: Antimicrobial Activity of Selected Heterocyclic Derivatives

| Compound/Derivative | Pathogen | Activity (MIC) | Reference |

|---|---|---|---|

| Nitroimidazole piperazine 14b | Bacillus subtilis, Micrococcus luteus, Bacillus proteus, Escherichia coli, B. typhi | 25 µg/ml | ijpsonline.com |

| Nitroimidazole piperazine 14b | Candida albicans, Saccharomyces cerevisiae | 50 µg/ml | ijpsonline.com |

| 3-Alkylidene-2-indolone derivatives (10f, 10g, 10h) | Staphylococcus aureus ATCC 6538, 4220, MRSA ATCC 43300 | 0.5 µg/mL | mdpi.com |

| Indole-thiadiazole (2c) and Indole-triazole (3c) | B. subtilis | 3.125 µg/mL | turkjps.org |

| 2-(2-(3-Nitrophenyl)-1,8-naphthyridin-3-yl)-5-phenyl-1,3,4-oxadiazole derivatives (61c, 61f) | S. aureus, E. coli, A. niger, C. metapsilosis | Most active in series | nih.gov |

| N-(3-aryl-1,8-naphthyridin-2-yl)-5-(2-methyl-1,8-naphthyridin-3-yl)thiazol-2-amine derivatives (63b, 63d) | S. aureus, E. coli, A. niger, C. albicans | 35.5–75.5 μg/mL | nih.gov |

| 1,8-naphthyridine-3-carbonitrile (B1524053) derivative (ANA-12) | Mycobacterium tuberculosis H37Rv | 6.25 μg mL−1 | rsc.org |

The antimicrobial mechanism of 1,8-naphthyridine derivatives often involves the inhibition of crucial cellular pathways in pathogens. A primary target for many of these compounds is DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. nih.gov By inhibiting this enzyme, these compounds effectively block the bacteria's ability to replicate their DNA, leading to cell death. nih.gov The introduction of a fluorine atom and a piperazine ring in some 1,8-naphthyridine derivatives, such as enoxacin, enhances their binding to DNA gyrase. nih.gov

For instance, nalidixic acid, a foundational 1,8-naphthyridine derivative, selectively and reversibly inhibits the A subunit of bacterial DNA gyrase. nih.gov More advanced derivatives, like enoxacin, also target DNA gyrase, leading to a broad spectrum of antibacterial activity. nih.gov Furthermore, certain 7-methyl-1,8-naphthyridinone derivatives substituted with a 1,2,4-triazole ring have been identified as potential DNA-gyrase inhibitors, with some showing selective activity against resistant bacterial strains. nih.gov

In the context of anti-mycobacterial activity, molecular docking studies of a 1,8-naphthyridine-3-carbonitrile derivative (ANA-12) suggested its potential to bind to the active site of enoyl-ACP reductase (InhA) from Mycobacterium tuberculosis. rsc.org This enzyme is a key component of the fatty acid synthase II system and is a validated target for anti-TB drugs. rsc.org

The molecular mechanisms underpinning the antimicrobial effects of 3-nitro-1,8-naphthyridin-2-ol and its analogues primarily revolve around enzyme inhibition and the induction of DNA damage. The nitro group, a strong electron-withdrawing group, plays a crucial role in the bioactivation and subsequent toxicity of these compounds. scielo.br

The bioreduction of the nitro group is a key step in the antimicrobial mechanism of nitroaromatic drugs. scielo.br This process can lead to the formation of reactive intermediates that can damage cellular macromolecules, including DNA. scielo.br The arylnitrenium ion, a metabolite of nitroaromatic compounds, is a known DNA alkylator, which can lead to mutagenicity and genotoxicity in the target pathogen. scielo.br

In addition to direct DNA damage, the inhibition of key enzymes is a major mechanism. As mentioned, DNA gyrase is a well-established target for 1,8-naphthyridine derivatives. nih.gov The interaction with this enzyme can involve π–π stacking interactions between the naphthyridine core and DNA bases, as well as hydrogen bonding with amino acid residues in the enzyme's active site. nih.gov For example, a triazole-containing inhibitor of Mycobacterium tuberculosis DNA gyrase was shown to form a hydrogen bond with Asp89 and engage in van der Waals interactions with Arg128 within the binding cavity. nih.gov

Elucidation of Cellular Targets and Pathways

Anticancer Activity Against Cancer Cell Lines (In Vitro Studies)

The 1,8-naphthyridine scaffold has also been extensively investigated for its anticancer potential. researchgate.net Derivatives of this heterocyclic system have shown the ability to inhibit the proliferation of various cancer cell lines and induce cell death.

For example, novel 1,8-naphthalimide (B145957) derivatives, which share a bicyclic aromatic structure, exhibited significant antiproliferative activities against human glioblastoma (GBM) cells in vitro. researchgate.net Specifically, compounds 3 and 4 induced apoptosis and cell death in U87-MG GBM cells. researchgate.net Another study on diphenylpiperazine 1,2,3-triazole derivatives found that a 1,2,3-triazole-linked nitroimidazole piperazine compound (15b) and a benzimidazole (B57391) piperazine compound (15e) were effective in vitro against certain cancer cell lines. ijpsonline.com

Furthermore, a series of 2,7-dimethyl-1,8-naphthyridine (B83737) derivatives were synthesized and evaluated for their cytotoxic activity against HepG2 liver cancer cells. researchgate.net One of the S-alkylated derivatives demonstrated the highest potency among the tested compounds, with an IC50 value of 3.2 µg/mL. researchgate.net

Table 2: In Vitro Anticancer Activity of Selected Heterocyclic Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 1,8-Naphthalimide derivative 3 | DBTRG-05MG (Glioblastoma) | 5.58 ± 1.30 µM | researchgate.net |

| 1,8-Naphthalimide derivative 4 | DBTRG-05MG (Glioblastoma) | 17.32 ± 1.40 µM | researchgate.net |

| 2,7-dimethyl-1,8-naphthyridine derivative | HepG2 (Liver Cancer) | 3.2 µg/mL | researchgate.net |

| Niflumic acid derivative 4C | Hep G2 (Liver Cancer) | Most cytotoxic in series | pensoft.net |

| Niflumic acid derivative 5B | A549 (Lung Cancer) | Inhibited EGFR kinase | pensoft.net |

| Chromenopyrazoledione 4 | LNCaP (Prostate Cancer) | 15 µM | csic.es |

The anticancer activity of 1,8-naphthyridine derivatives is often mediated through the induction of programmed cell death, or apoptosis, and the disruption of the normal cell cycle. Several studies have shown that these compounds can trigger apoptosis in cancer cells through various signaling pathways. For instance, treatment with certain naphthyridine derivatives has been shown to increase the levels of apoptosis markers such as cleaved caspase-3 and PARP.

Cell cycle arrest is another common mechanism. For example, a novel 1,8-naphthalimide derivative was found to induce G2/M phase cell cycle arrest in U87-MG glioblastoma cells. researchgate.net Similarly, certain quinoline-resorcinol hybrids, which are structurally related to naphthyridines, can cause G2/M phase arrest in HCT116, Hep3B, and PC-3 cancer cell lines. doi.org The induction of cell cycle arrest prevents cancer cells from dividing and proliferating. nih.gov

In a study on chromenopyrazoledione derivatives, which have a related heterocyclic structure, compound 4 was found to cause G0/G1 phase arrest and trigger apoptosis in LNCaP prostate cancer cells. csic.es This highlights the ability of such compounds to intervene at different stages of the cell cycle to inhibit cancer cell growth.

The interaction of this compound derivatives with key biomolecules like DNA and specific proteins is central to their anticancer effects. The electron-deficient nature of the nitroaromatic ring facilitates interactions with biological macromolecules. scielo.br

One of the primary molecular targets for many anticancer 1,8-naphthyridine derivatives is topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription. These compounds can act as topoisomerase II poisons by intercalating with DNA and forming hydrogen bonds with amino acid residues in the enzyme's active site. researchgate.net This leads to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA double-strand breaks and subsequent cell death. researchgate.netnih.gov

For instance, molecular docking studies of a potent 2,7-dimethyl-1,8-naphthyridine derivative showed it fitting into the active site of topoisomerase II, forming multiple hydrogen bonds with both the protein and the DNA segment, indicating DNA intercalation. researchgate.net Similarly, novel 1,8-naphthalimide derivatives have been shown to inhibit DNA topoisomerase II activity, leading to DNA damage. researchgate.net

Mechanisms of Cell Death Induction (e.g., apoptosis, cell cycle arrest)

Structure-Activity Relationship (SAR) Studies of this compound Derivatives and Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For 1,8-naphthyridine derivatives, SAR studies have provided valuable insights into the structural features required for potent antimicrobial and anticancer activities.

In the context of anticancer activity, it has been observed that certain substitutions on the 1,8-naphthyridine ring are essential for cytotoxicity. For example, an aminopyrrolidine functionality at the C-7 position, a 2'-thiazolyl group at the N-1 position, and a carboxy group at the C-3 position in the 1,8-naphthyridine ring have been identified as important for eliciting anticancer effects. nih.gov

Furthermore, the introduction of a triazole ring has been explored as a strategy to enhance the activity of naphthyridine derivatives. nih.gov In a study on inhibitors of Mycobacterium tuberculosis DNA gyrase, the triazole ring served as a linker between the naphthyridine core and a basic side chain, influencing the compound's binding affinity to the enzyme. nih.gov The orientation of the molecule within the binding cavity was stabilized by hydrogen bonds and van der Waals interactions, which are dependent on the specific substituents on the triazole and naphthyridine rings. nih.gov

Other Investigated Biological Activities (e.g., anti-inflammatory, antiprotozoal, antioxidant)

Derivatives of the 1,8-naphthyridine nucleus are recognized for a wide array of pharmacological effects, including anti-inflammatory, antiprotozoal, and antioxidant activities. researchgate.netresearchgate.netinnovareacademics.in The core structure serves as a versatile scaffold in medicinal chemistry, and substitutions on the ring system modulate its biological efficacy. researchgate.netinnovareacademics.in

Anti-inflammatory Activity

The 1,8-naphthyridine framework is a known pharmacophore in the development of anti-inflammatory agents. researchgate.net Various derivatives have been synthesized and evaluated for their ability to mitigate inflammatory processes. For instance, a series of 1,8-naphthyridine-3-carboxamide derivatives were synthesized and showed notable anti-inflammatory effects. innovareacademics.in While specific studies on this compound are lacking, the general anti-inflammatory potential of the scaffold is well-documented. researchgate.net

Antiprotozoal Activity

Nitroaromatic compounds, including nitroheterocycles, represent an important class of therapeutic agents against various protozoal diseases. scielo.br The 1,8-naphthyridine scaffold has also been explored for its antiprotozoal potential. researchgate.net For example, related heterocyclic compounds like 7-Amino-4-methyl-1,8-naphthyridin-2-ol are being investigated for their effectiveness against parasitic diseases such as Leishmaniasis. smolecule.com The mechanism of action for many nitroaromatic drugs involves the bioreduction of the nitro group, which is crucial for their antiprotozoal effects. scielo.br

Antioxidant Activity

Several studies have highlighted the antioxidant properties of 1,8-naphthyridine derivatives. researchgate.netresearchgate.net The ability of these compounds to scavenge free radicals is a key aspect of this activity. In one study, a series of 1,8-naphthyridine derivatives were synthesized, and their antioxidant potential was assessed using a DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. The results indicated that all the tested compounds demonstrated significant antioxidant activity. researchgate.net Notably, derivatives featuring a nitro group on an attached phenyl ring showed potent activity. researchgate.net

| Compound ID | Structural Feature | Antioxidant Activity (IC₅₀ in µg/mL) | Reference Compound (Ascorbic Acid IC₅₀ in µg/mL) |

|---|---|---|---|

| Compound 8b | 1,8-naphthyridine derivative with a para-nitro substituted phenyl ring | 17.68 ± 0.76 | 15.16 ± 0.43 |

| Compound 4c | 1,8-naphthyridine derivative with a chloro-substituted phenyl ring | 18.53 ± 0.52 | 15.16 ± 0.43 |

This table presents data for 1,8-naphthyridine derivatives, not this compound itself, to illustrate the antioxidant potential of the scaffold. Data sourced from a study on 1,8-naphthyridine 5-aryl-1,3,4-oxadiazole derivatives. researchgate.net

In Vitro Studies on Specific Enzyme Inhibition or Receptor Modulation

The 1,8-naphthyridine skeleton is a privileged structure known to interact with various enzymes and receptors, leading to a range of pharmacological responses. Although data specifically for this compound is not available, research on related analogues provides insight into potential molecular targets.

Enzyme Inhibition

Derivatives of 1,8-naphthyridine have been identified as potent inhibitors of several enzymes. A notable example is their activity against phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory pathways. researchgate.netinnovareacademics.in Additionally, recent studies have shown that certain 1,8-naphthyridine derivatives can act as dual inhibitors of alkaline phosphatase (ALP) and carbonic anhydrase (CA), enzymes implicated in bone disorders. nih.gov The study highlighted that these derivatives were significantly more potent than standard inhibitors. nih.gov For instance, compound 1e was the most potent inhibitor for the c-IAP isozyme of alkaline phosphatase, while compound 1b was most effective against the b-TNAP isozyme. nih.gov

| Compound ID | Target Enzyme Isozyme | Inhibitory Activity (IC₅₀ in µM) | Standard Inhibitor |

|---|---|---|---|

| 1b | b-TNAP (Alkaline Phosphatase) | 0.122 ± 0.06 | Levamisole |

| 1e | c-IAP (Alkaline Phosphatase) | 0.107 ± 0.02 | L-phenylalanine |

| 1e | Carbonic Anhydrase-II | 0.44 ± 0.19 | Acetazolamide |

| 1g | Carbonic Anhydrase-IX | 0.11 ± 0.03 | Acetazolamide |

| 1a | Carbonic Anhydrase-XII | 0.32 ± 0.07 | Acetazolamide |

This table showcases the enzyme inhibitory potential of various scielo.brsmolecule.com-Naphthyridine derivatives, as reported in a 2023 study. nih.gov The specific structures of compounds 1a, 1b, 1e, and 1g are detailed in the source publication.

Receptor Modulation

The 1,8-naphthyridine core has been successfully utilized to develop ligands for various receptors. A significant area of research has been on cannabinoid receptors, particularly the CB2 receptor, which plays a role in immunomodulation and inflammation. nih.gov A study on 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives revealed that several compounds had a high affinity and selectivity for the CB2 receptor over the CB1 receptor. nih.gov For example, derivatives 6a and 7a showed strong affinity for the CB2 receptor with Kᵢ values of 5.5 nM and 8.0 nM, respectively. nih.gov This line of research underscores the potential of the 1,8-naphthyridine scaffold in modulating key physiological receptors.

| Compound ID | Receptor Target | Binding Affinity (Kᵢ in nM) | Selectivity (CB₁/CB₂ Ratio) |

|---|---|---|---|

| 6a | CB₂ | 5.5 | Not specified |

| 7a | CB₂ | 8.0 | Not specified |

| 4a | CB₂ | 10-44 (range) | Not specified |

| 5a | CB₂ | 10-44 (range) | Not specified |

| 8a | CB₂ | 10-44 (range) | Not specified |

| 3g-i | CB₂ | Not specified | >20 |

| 18 | CB₂ | Not specified | >20 |

This table summarizes the binding affinity of several 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives for the CB2 receptor. nih.gov The specific structures are detailed in the original publication.

The Untapped Potential of this compound in Advanced Applications

While comprehensive research into the specific non-biological applications of this compound is still emerging, the inherent chemical characteristics of its 1,8-naphthyridine core, combined with its nitro and hydroxyl functional groups, point toward significant potential in materials science, catalysis, and analytical chemistry. Drawing parallels from closely related analogues, this article explores the promising future of this compound in fields beyond traditional biological systems.

Potential Applications Beyond Biological Systems

The unique electronic and structural properties of the 1,8-naphthyridine (B1210474) scaffold make its derivatives highly valuable for a range of advanced applications. The presence of a strongly electron-withdrawing nitro group and a hydroxyl group on this framework in 3-Nitro-1,8-naphthyridin-2-ol further enhances its potential utility.

Future Perspectives and Research Gaps

Unexplored Synthetic Avenues for Novel 3-Nitro-1,8-naphthyridin-2-ol Analogues

The synthesis of functionalized 1,8-naphthyridine (B1210474) derivatives has been an active area of research, employing various strategies to introduce diverse substituents onto the core structure. nih.govrsc.orgasianpubs.org However, the exploration of synthetic routes specifically for novel analogues of this compound remains a promising and underexplored field.

Future synthetic endeavors could focus on:

Multi-component Reactions: The development of novel one-pot, multi-component reactions could provide an efficient and atom-economical pathway to a library of this compound analogues. asianpubs.orgrsc.org This approach allows for the simultaneous introduction of multiple points of diversity, facilitating the rapid generation of new chemical entities.

Late-Stage Functionalization: Investigating late-stage C-H functionalization reactions on the 1,8-naphthyridine core could offer a powerful tool for introducing nitro groups and other functionalities in a regioselective manner. This would bypass the need for pre-functionalized starting materials and allow for the direct modification of more complex scaffolds.

Catalyst-Controlled Cyclization: Exploring different catalytic systems to control the regioselectivity of cyclization reactions could lead to the formation of unique 1,8-naphthyridinone isomers that can be subsequently nitrated. rsc.org For instance, catalyst-controlled 6-endo cyclization has been shown to produce 3,4-dihydro-1,8-naphthyridin-2(1H)-one, a potential precursor for 3-nitro derivatives. rsc.org

Flow Chemistry: The use of microreactor technology and flow chemistry could enable safer and more efficient nitration reactions, which are often associated with hazardous conditions in batch processes. This could also allow for precise control over reaction parameters, potentially leading to improved yields and selectivity.

Advanced Mechanistic Investigations into Biological and Chemical Processes

While the broader class of 1,8-naphthyridines has been studied for various biological activities, detailed mechanistic studies on this compound are scarce. researchgate.net Understanding the precise molecular mechanisms of action is crucial for its future development.

Key areas for investigation include:

Enzyme Inhibition Studies: Given that some naphthyridine derivatives are known to inhibit enzymes like DNA gyrase, it would be valuable to investigate the inhibitory potential of this compound and its analogues against a panel of clinically relevant enzymes. smolecule.com

DNA Interaction: The planar structure of the 1,8-naphthyridine ring suggests a potential for DNA intercalation. nih.gov Biophysical studies, such as fluorescence spectroscopy and circular dichroism, could elucidate the nature and strength of the interaction between this compound derivatives and DNA.

Reductive Functionalization: The nitro group is a versatile functional group that can be reduced to other functionalities. Mechanistic studies on the reductive functionalization of the nitro group in this compound could open up new avenues for creating diverse derivatives. cam.ac.uk

Computational Modeling: Density Functional Theory (DFT) calculations and other computational methods can provide valuable insights into the electronic properties, reactivity, and potential biological interactions of this compound and its analogues. researchgate.net

Rational Design and Synthesis of Derivatives with Tunable Properties

The rational design and synthesis of derivatives with specific, tunable properties is a cornerstone of modern drug discovery and materials science. For this compound, this involves the strategic modification of its chemical structure to enhance desired characteristics.

Future research could focus on:

Structure-Activity Relationship (SAR) Studies: A systematic synthesis of analogues with modifications at various positions of the 1,8-naphthyridine ring is necessary to establish clear SAR. nih.gov This involves varying the substituents on the phenyl ring (if present) and other positions to understand their impact on biological activity.

Modulation of Physicochemical Properties: The introduction of different functional groups can be used to tune the physicochemical properties of the molecule, such as solubility, lipophilicity, and metabolic stability. This is crucial for optimizing its potential as a therapeutic agent.

Fluorescent Probes: The 1,8-naphthyridine scaffold is known to exhibit interesting photophysical properties. researchgate.net By strategically introducing fluorophores or modifying the electronic properties of the core, it may be possible to develop fluorescent probes for sensing metal ions or biomolecules.

Bioisosteric Replacement: Replacing the nitro group with other electron-withdrawing groups or bioisosteres could lead to derivatives with improved pharmacological profiles while retaining the desired biological activity.

Emerging Applications and Interdisciplinary Research Opportunities

The unique chemical structure of this compound opens up possibilities for its application in various scientific disciplines beyond traditional medicinal chemistry.

Potential emerging applications and interdisciplinary research areas include:

Materials Science: The planar, electron-deficient nature of the 3-nitro-1,8-naphthyridine (B3353396) core makes it a potential building block for novel organic electronic materials. mdpi.com Research into its use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as a component in supramolecular polymers could be fruitful. acs.org

Supramolecular Chemistry: The 1,8-naphthyridine unit is an excellent ligand for metal coordination. The synthesis of metal complexes with this compound and its derivatives could lead to new catalysts or materials with interesting magnetic or optical properties. digitallibrary.co.in

Chemical Biology: Derivatives of this compound could be developed as chemical tools to probe biological processes. For example, photoactivatable or clickable analogues could be synthesized for use in activity-based protein profiling or for studying drug-target interactions in living cells.

Green Chemistry: The development of environmentally friendly synthetic methods for this compound and its derivatives, such as mechanochemistry or reactions in aqueous media, represents an important research direction. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-nitro-1,8-naphthyridin-2-ol derivatives, and how are reaction conditions optimized?

- Methodology : Derivatives are synthesized via condensation reactions. For example, chalcones (10 mmol) and phenylhydrazine (1.2 mL, 12 mmol) are refluxed in acetic acid (10 mL) for 8–10 hours, followed by neutralization with cold NHOH and crystallization from ethanol. Monitoring via TLC ensures reaction completion .

- Optimization : Reaction time and solvent polarity (e.g., ethanol vs. n-butanol) influence yields. For instance, substituting acetic acid with methanol reduces nitro-group stability, while extended reflux improves cyclization efficiency .

Q. How are structural and purity characteristics of this compound derivatives validated?

- Techniques :

- IR spectroscopy : Confirms functional groups (e.g., ν 3210 cm for -OH, 1596 cm for C=N) .

- H NMR : Identifies substituent positions (e.g., δ 2.58 ppm for CH, δ 5.85 ppm for -OH in DMSO-d) .

- Mass spectrometry : Validates molecular weight (e.g., m/z 474 for compound 4f ) and elemental analysis (e.g., C: 75.46% vs. theoretical 75.93%) .

Advanced Research Questions

Q. What computational strategies are employed to predict the bioactivity of 1,8-naphthyridine derivatives?

- In silico tools :

- ADMET prediction : Evaluates solubility (cLogP), bioavailability (polar surface area), and toxicity (e.g., hepatic clearance) .

- Molecular docking : Simulates binding affinities to biological targets (e.g., STAT1 transcription factor) using software like AutoDock Vina. For example, 2-(1,8-naphthyridin-2-yl)-phenol enhances STAT1 activity via π-π stacking interactions .

- Validation : Experimental IC values from cytotoxicity assays (e.g., MCF7 cells) correlate with docking scores to prioritize candidates .

Q. How do substituents on the naphthyridine core influence antimicrobial and anticancer activity?

- Structure-activity relationships (SAR) :

- Electron-withdrawing groups (e.g., -NO at position 3): Enhance DNA intercalation, improving cytotoxicity (e.g., IC < 10 µM for compound 4g against MCF7) .

- Hydrophobic substituents (e.g., aryl groups at position 7): Increase membrane permeability, boosting antifungal activity .

Contradictions in Evidence

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.